CNS Penetration Scaffold Advantage: Tetrahydro Saturation vs. Aromatic Urolithins
The fully saturated cyclohexene ring in 2,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one was introduced based on the rationale that the tetrahydro-6H-benzo[c]chromen moiety, present in tetrahydrocannabinol, enhances CNS penetration relative to the aromatic urolithin scaffold. The parent aromatic analog Urolithin B (3-hydroxy-6H-benzo[c]chromen-6-one) was experimentally confirmed to lack meaningful cholinesterase inhibitory activity (AChE and BuChE IC50 both >50 µM) and is reported to have negligible CNS penetration [1]. The tetrahydro modification is therefore a deliberate structural determinant for CNS-targeted programs.
| Evidence Dimension | Scaffold saturation (CNS penetration design rationale) and AChE/BuChE IC50 |
|---|---|
| Target Compound Data | 2,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one; tetrahydro scaffold designed for CNS penetration; no direct AChE/BuChE IC50 reported for this specific compound |
| Comparator Or Baseline | Urolithin B (3-hydroxy-6H-benzo[c]chromen-6-one); aromatic scaffold with poor CNS penetration; AChE IC50 >50 µM, BuChE IC50 >50 µM |
| Quantified Difference | Scaffold difference: saturated (tetrahydro) vs. aromatic; activity difference: Urolithin B IC50 >50 µM for both enzymes (target compound data not yet available) |
| Conditions | Ellman's colorimetric assay; AChE from electric eel and BuChE from equine serum |
Why This Matters
For CNS-targeted inhibitor programs, the tetrahydro scaffold provides a rational structural advantage that the aromatic urolithins cannot offer, making substitution with Urolithin B or Urolithin A chemically unsound for CNS applications.
- [1] Gulcan HO, et al. Bioorg Med Chem. 2014;22(19):5141-54. DOI: 10.1016/j.bmc.2014.08.016 View Source
